Product packaging for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1260385-91-8)

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1375335
CAS No.: 1260385-91-8
M. Wt: 215.02 g/mol
InChI Key: QMCXMROKMHVDRC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B1375335 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCXMROKMHVDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735673
Record name 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-91-8
Record name 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pyrrolo 2,3 B Pyridine Core: a Privileged Heterocyclic System in Academic Investigations

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is a bicyclic heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry. juniperpublishers.comrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.govmdpi.com The unique arrangement of a pyrrole (B145914) ring fused to a pyridine (B92270) ring imparts a distinct electronic and structural profile, enabling it to interact with a wide array of biological targets.

The pyrrolo[2,3-b]pyridine core is a versatile pharmacophore, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. juniperpublishers.comresearchgate.net Its ability to serve as a bioisosteric replacement for other aromatic systems, such as indole (B1671886), allows for the fine-tuning of a molecule's physicochemical properties and biological activity. mdpi.com This adaptability has made the pyrrolo[2,3-b]pyridine scaffold a focal point of extensive academic and industrial research, leading to the development of potent inhibitors for various kinases and other enzymes. nih.govrsc.org

The Significance of Halogenated Pyrrolo 2,3 B Pyridine Derivatives in Modern Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms onto the pyrrolo[2,3-b]pyridine core is a strategic approach widely employed in modern synthetic and medicinal chemistry to modulate the properties of the parent molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net The specific type of halogen and its position on the heterocyclic ring can lead to profound changes in biological activity.

In the context of drug discovery, halogenated pyrrolo[2,3-b]pyridine derivatives have emerged as crucial intermediates and active pharmaceutical ingredients. For instance, the presence of a halogen can provide a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target. researchgate.net The strategic placement of halogens on the pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of potent and selective kinase inhibitors. nih.gov

Research Trajectory and Unexplored Avenues for 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 B Pyridine

Retrosynthetic Analysis and Design of Synthetic Routes for Pyrrolo[2,3-b]pyridine Frameworks

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The pyrrolo[2,3-b]pyridine core can be constructed through various established methods, such as the Fischer indole (B1671886) synthesis, Madelung synthesis, or Bartoli indole synthesis, often starting from appropriately substituted pyridine (B92270) precursors. researchgate.netrsc.org The primary challenge lies in the controlled, regioselective introduction of the bromo and fluoro substituents.

Two main retrosynthetic strategies can be envisioned:

Strategy A: Halogenation of a pre-formed pyrrolo[2,3-b]pyridine core. This approach involves the synthesis of the parent 1H-pyrrolo[2,3-b]pyridine followed by sequential halogenation. The order of halogen introduction is critical to ensure the desired regioselectivity.

Strategy B: Annulation of a pyrrole (B145914) ring onto a pre-halogenated pyridine precursor. This strategy involves the synthesis of a di-halogenated aminopyridine intermediate, which is then used to construct the fused pyrrole ring.

The choice of strategy is often dictated by the directing effects of the substituents and the stability of the intermediates. For instance, electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring typically occurs at the 3-position. rsc.org This inherent reactivity must be considered when planning the synthetic sequence.

Regioselective Synthesis of this compound Core

The regioselective synthesis of the target compound requires precise control over the placement of the bromine and fluorine atoms. This can be achieved through a combination of directing group effects, the choice of halogenating agents, and the order of synthetic steps.

Strategic Introduction of Bromine at the 4-Position

Direct bromination of the 1H-pyrrolo[2,3-b]pyridine scaffold typically results in substitution at the 3-position. rsc.org Therefore, to introduce a bromine atom at the 4-position, an alternative strategy is required. A common and effective method involves the N-oxidation of the pyridine nitrogen, which activates the 4-position for nucleophilic attack.

A plausible route to 4-bromo-1H-pyrrolo[2,3-b]pyridine involves the following steps:

N-oxidation: Treatment of 1H-pyrrolo[2,3-b]pyridine with an oxidizing agent, such as hydrogen peroxide, to form 1H-pyrrolo[2,3-b]pyridine 7-oxide. google.com

Bromination: The resulting N-oxide can then be treated with a brominating agent. For example, reaction with methanesulfonic anhydride (B1165640) and tetramethylammonium (B1211777) bromide in DMF has been shown to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

StepReagents and ConditionsProductYieldReference
11H-pyrrolo[2,3-b]pridine 7-oxide, tetramethylammonium bromide, Ms2O, DMF, 0-20°C, 5h4-bromo-1H-pyrrolo[2,3-b]pyridine56% chemicalbook.com

Strategic Introduction of Fluorine at the 3-Position

The introduction of fluorine at the 3-position can be approached in a few ways. Direct electrophilic fluorination of 1H-pyrrolo[2,3-b]pyridine is one possibility, although controlling regioselectivity can be challenging.

Alternatively, if starting with a pre-brominated scaffold such as 4-bromo-1H-pyrrolo[2,3-b]pyridine, subsequent halogenation at the 3-position is necessary. The pyrrole ring of the 7-azaindole (B17877) system is electron-rich and susceptible to electrophilic attack, with the 3-position being the most reactive site. rsc.org Therefore, direct fluorination of 4-bromo-1H-pyrrolo[2,3-b]pyridine with an electrophilic fluorinating agent could potentially yield the desired product.

Another approach involves a halogen exchange reaction. For instance, if a 3-bromo-4-substituted-1H-pyrrolo[2,3-b]pyridine intermediate is available, a nucleophilic fluorination could be attempted.

A concise synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported starting from 1H-pyrrolo[2,3-b]pyridine N-oxide. nih.gov This method utilizes either a Balz-Schiemann reaction or a lithium-halogen exchange to achieve regioselective fluorination at the 4-position. While this introduces fluorine at the 4-position, the principles could potentially be adapted for the 3-position.

Sequential Halogenation Protocols and Orthogonal Protective Group Strategies

A sequential halogenation protocol is the most likely pathway to this compound. This would likely involve:

Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine: As described in section 2.2.1.

Protection of the pyrrole nitrogen: To prevent side reactions and improve solubility, the pyrrole nitrogen is often protected. Common protecting groups include tosyl (Ts) or (trimethylsilyl)ethoxymethyl (SEM).

Fluorination at the 3-position: The protected 4-bromo-1H-pyrrolo[2,3-b]pyridine would then be subjected to electrophilic fluorination. A variety of modern electrophilic fluorinating agents could be screened for this transformation.

Deprotection: Removal of the protecting group to yield the final product.

The use of orthogonal protecting groups is crucial in multi-step syntheses to ensure that one group can be removed without affecting the other. In this context, the N-H of the pyrrole is the primary site for protection.

A report on the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole demonstrates a successful sequential halogenation and functionalization on a large scale, highlighting the feasibility of such approaches. acs.orgresearchgate.net

Development of Efficient and Scalable Synthetic Pathways for Key Intermediates

The development of efficient and scalable synthetic pathways for key intermediates is paramount for the practical application of the target compound. Key intermediates in the synthesis of this compound would include 1H-pyrrolo[2,3-b]pyridine itself and the singly halogenated derivatives, 4-bromo-1H-pyrrolo[2,3-b]pyridine and potentially 3-fluoro-1H-pyrrolo[2,3-b]pyridine.

The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has been the subject of much research, and several scalable methods exist. acs.orgresearchgate.net One approach relies on the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. researchgate.net Another efficient method involves the palladium-catalyzed coupling of 2-amino-3-iodopyridine (B10696) with alkynes, followed by a C-N cyclization. organic-chemistry.org

For the synthesis of 4-substituted 7-azaindoles, a common scalable route proceeds through the N-oxide of 7-azaindole. google.com This intermediate allows for the regioselective introduction of various substituents at the 4-position.

A scalable synthesis of 7-methyl-4-azaindole utilized a bromine atom as a "place holding group" which was later removed, demonstrating a strategic use of halogens in directing the synthesis. researchgate.netenamine.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimization of reaction conditions is a critical step in any synthetic sequence to maximize yield and purity while minimizing side products. For the synthesis of this compound, several key reactions would require careful optimization.

Key Optimization Parameters:

Reaction StepParameters to OptimizeDesired Outcome
N-oxidation Oxidizing agent, solvent, temperature, reaction timeHigh yield of the N-oxide with minimal side reactions.
Bromination of N-oxide Brominating agent, solvent, temperature, stoichiometryHigh regioselectivity for the 4-position, good yield.
Fluorination Fluorinating agent (e.g., Selectfluor), solvent, temperature, catalystRegioselective fluorination at the 3-position, high conversion.
Protection/Deprotection Choice of protecting group, conditions for introduction and removalHigh yielding steps with minimal impact on other functional groups.

For halogenation reactions, the choice of solvent can significantly influence reactivity and selectivity. Similarly, temperature control is crucial, especially for potentially exothermic reactions like nitration or halogenation. acs.org The stoichiometry of the reagents must also be carefully controlled to avoid over-halogenation or other side reactions. Screening of different halogenating agents and reaction conditions is often necessary to identify the optimal protocol. chemrxiv.org

Novel Cyclocondensation Reactions in Pyrrolo[2,3-b]pyridine Synthesis

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a crucial heterocyclic motif in medicinal chemistry. The development of efficient and novel synthetic methodologies to access this core structure is of significant scientific interest. Cyclocondensation reactions, in particular, have emerged as a powerful strategy for the construction of the fused bicyclic system of pyrrolo[2,3-b]pyridines. These reactions often allow for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, providing a rapid and atom-economical approach to complex heterocyclic structures.

Recent advancements in organic synthesis have led to the development of several novel cyclocondensation strategies for the preparation of substituted pyrrolo[2,3-b]pyridines. These methods offer improvements in terms of efficiency, substrate scope, and the ability to introduce diverse functionalities into the final product.

One notable approach involves a cyclocondensation reaction utilizing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and various active methylene (B1212753) compounds. ajol.inforesearchgate.net This two-component reaction, conducted in the presence of acetic acid and a catalytic amount of hydrochloric acid, yields a range of new substituted 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.inforesearchgate.net The versatility of this method is demonstrated by the use of different active methylene compounds, such as acetylacetone, ethyl cyanoacetate, and malononitrile, to generate diverse substitution patterns on the newly formed pyridine ring. researchgate.net

Another innovative strategy is the one-pot, three-component cyclocondensation for the synthesis of the 7-azaindole framework. acs.org This method efficiently combines N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds in a single reaction vessel. acs.org The reaction proceeds smoothly in either ethanol (B145695) or acetic acid at reflux, showcasing its practicality. acs.org This multicomponent approach is particularly valuable for creating molecular diversity, as it allows for the facile introduction of three different points of substitution in the final pyrrolo[2,3-b]pyridine product. acs.org The choice of the active methylene compound, such as Meldrum's acid or benzoylacetonitrile, directly influences the final structure, leading to highly substituted 7-azaindole derivatives. acs.org

Furthermore, domino reactions incorporating a cyclocondensation step have been explored. For instance, a proposed mechanism involves an indole-cleavage/cyclocondensation sequence. uni-rostock.deuni-rostock.de This type of transformation highlights the intricate reaction cascades that can be designed to build the 7-azaindole skeleton from more readily available starting materials.

The Chichibabin cyclization represents another classic yet continually refined method for synthesizing 7-azaindoles. A notable example is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) to form 2-phenyl-7-azaindole. nih.gov This reaction proceeds through a key cyclization of an intermediate, demonstrating a direct approach to annulating the pyrrole ring onto a pyridine precursor. nih.gov

The following table summarizes the key aspects of these novel cyclocondensation reactions for the synthesis of pyrrolo[2,3-b]pyridine analogs.

Reaction TypeKey ReactantsReaction ConditionsProductsRef.
Two-Component Cyclocondensation2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile)Acetic acid, catalytic hydrochloric acid, refluxSubstituted 1H-pyrrolo[2,3-b]pyridines ajol.inforesearchgate.net
One-Pot, Three-Component CyclocondensationN-Substituted 2-amino-4-cyanopyrroles, Aldehydes, Active methylene compounds (e.g., Meldrum's acid, benzoylacetonitrile)Ethanol or acetic acid, refluxHighly substituted 7-azaindole derivatives acs.org
Chichibabin Cyclization2-Fluoro-3-picoline, BenzonitrileLithium diisopropylamide (LDA), THF, -40 °C2-Phenyl-7-azaindole nih.gov

These examples underscore the ongoing innovation in the synthesis of pyrrolo[2,3-b]pyridines, with novel cyclocondensation reactions providing powerful tools for the construction of this important heterocyclic system. The ability to generate diverse and complex derivatives through these methods is crucial for the exploration of their potential applications in various fields of chemical science.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C4-position of the this compound ring makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C4-position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine (B1218219) ligand and a base.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 7-azaindole and other brominated heterocyclic systems. For instance, the Suzuki-Miyaura coupling of unprotected halo-7-azaindoles has been successfully demonstrated using palladium precatalysts. chemrxiv.org The coupling of 3-bromoindazoles with a variety of aryl and heteroaryl boronic acids has also been achieved in good to excellent yields under microwave-assisted conditions, highlighting the feasibility of such transformations on related N-H containing heterocycles. reddit.com

Key to the success of these couplings is the choice of catalyst system and reaction conditions. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands like SPhos and XPhos, have shown high efficacy in the coupling of challenging heterocyclic substrates. nih.govresearchgate.net The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, and the solvent system, typically a mixture of an organic solvent like dioxane or toluene (B28343) with water, are also critical parameters to optimize for achieving high yields. reddit.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYield
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosK₂CO₃DioxaneMicrowave, 40 minGood to excellent
4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃Dioxane/Water (1:1)100 °C, 30 minNot specified
Unprotected 6-chloroindoleArylboronic acidsP1 or P2 precatalystK₃PO₄Dioxane/Water60-100 °C, 5-20 hGood to excellent

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This methodology is particularly valuable for the derivatization of this compound at the C4-position with primary and secondary amines.

Studies on N-substituted 4-bromo-7-azaindoles have demonstrated the feasibility of this transformation. The choice of the palladium precursor, ligand, and base is crucial for achieving high yields and tolerating various functional groups on the amine coupling partner. For example, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with the Xantphos ligand and a base like cesium carbonate (Cs₂CO₃) in dioxane has been shown to be effective for the amination of N-protected 4-bromo-7-azaindoles with a range of amines, including primary and secondary aliphatic and aromatic amines. researchgate.net

The development of specialized ligands and pre-catalysts has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for reactions to be carried out under milder conditions and with a broader range of substrates, including those with unprotected N-H groups. researchgate.net This is particularly relevant for the direct amination of this compound without the need for a protecting group on the pyrrole nitrogen.

Table 2: Conditions for Buchwald-Hartwig Amination of 4-Bromo-7-azaindole Derivatives

SubstrateAmineCatalyst SystemBaseSolventConditionsYield
N-substituted 4-bromo-7-azaindoleVarious primary and secondary aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 °CGood to excellent
Unprotected halo-7-azaindolesWide array of aliphatic and aromatic aminesPalladium precatalysts (e.g., P1, P5)Not specifiedNot specifiedMild conditionsNot specified
4-Bromo-1H-1-tritylpyrazolePiperidine, MorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene80 °C60-67%

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental for introducing alkynyl moieties onto the 4-position of the this compound scaffold, which can then serve as a versatile handle for further transformations such as cycloadditions.

While direct examples on the target molecule are limited, the Sonogashira coupling of related bromo-pyridines and other bromo-N-heterocycles is well-established. soton.ac.uk For instance, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently at room temperature using a Pd(PPh₃)₄/CuI catalyst system in a THF/Et₃N solvent mixture. soton.ac.uk The reaction conditions are generally mild and tolerate a range of functional groups on the alkyne partner. soton.ac.uk

Other palladium-catalyzed C-C bond forming reactions such as the Heck and Stille couplings can also be envisioned for the derivatization of this compound. The Heck reaction would allow for the introduction of alkenyl groups, while the Stille reaction, utilizing organostannanes, offers an alternative route for the introduction of various organic fragments. The choice of reaction often depends on the desired substituent and the availability of the corresponding coupling partner.

Table 3: General Conditions for Sonogashira Coupling of Bromo-pyridines

SubstrateAlkyneCatalyst SystemBaseSolventConditionsYield
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRoom temperature, 16 hHigh
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORoom temperature, 18 hHigh

Functional Group Interconversions at the Bromo and Fluoro Positions

The bromo and fluoro substituents on the this compound ring offer opportunities for functional group interconversions. The bromine atom at the C4-position, being a good leaving group, can be replaced by other functionalities through various transformations. For instance, lithium-halogen exchange using an organolithium reagent such as n-butyllithium or t-butyllithium would generate a lithiated species at the C4-position. This organometallic intermediate can then be quenched with a variety of electrophiles to introduce groups such as carboxyl, hydroxyl, or formyl.

The fluorine atom at the C3-position is generally less reactive towards nucleophilic substitution compared to bromine. However, under forcing conditions or with strong nucleophiles, nucleophilic aromatic substitution (SₙAr) of the fluorine may be possible, particularly given the electron-deficient nature of the pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System

The pyrrolo[2,3-b]pyridine ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents and the electronic nature of the two fused rings.

In the case of this compound, the pyrrole ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic attack. Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur preferentially on the pyrrole ring, likely at the C2 or C3 positions, if not already substituted. However, the presence of the electron-withdrawing fluorine atom at C3 may deactivate the pyrrole ring towards electrophilic attack. Studies on the halogenation of 7-azaindole derivatives have shown that substitution often occurs at the C3-position of the pyrrole ring. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is more likely to occur on the electron-deficient pyridine ring. The fluorine atom at the C3-position is a potential site for nucleophilic attack, especially if the pyridine ring is further activated by electron-withdrawing groups or upon N-oxidation of the pyridine nitrogen. The rate of SₙAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. nih.gov Therefore, displacement of the fluoride (B91410) by nucleophiles such as alkoxides, thiolates, or amines could be a viable strategy for functionalization at the C3-position under appropriate conditions.

Exploitation of the Pyrrole N-H for N-Alkylation and N-Acylation

The pyrrole nitrogen of this compound possesses a reactive N-H bond that can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are important for modulating the electronic properties of the ring system and for introducing substituents that can influence biological activity or serve as handles for further derivatization.

N-alkylation can be achieved by treating the compound with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent like an alkyl halide or sulfonate. The choice of base and solvent can influence the efficiency of the reaction.

N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to scavenge the acid byproduct. Alternatively, deprotonation with a strong base followed by reaction with the acylating agent can also be effective. These reactions provide access to a wide range of N-acyl derivatives, which can exhibit different chemical and biological properties compared to the N-unsubstituted parent compound.

Structure Activity Relationship Sar Investigations of 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 7-azaindole (B17877) derivatives is highly dependent on the nature and position of various substituents. Systematic exploration has revealed that modifications at nearly all positions of the 7-azaindole ring can influence the compound's potency and selectivity as an anticancer agent. chemicalbook.com Positions 1, 3, and 5 are often identified as the most active sites for substitution. chemicalbook.com

Research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors has shown that various substituents on the amide portion of the molecule lead to a range of inhibitory activity. nih.gov Similarly, in the development of antiproliferative agents, it has been noted that electron-withdrawing substitutions on pyrrolo[2,3-b]pyridine analogues tend to result in more potent compounds.

A study on 5-halogenated-7-azaindolin-2-one derivatives as antitumor agents found that certain compounds exhibited potent activity against a range of human cancer cell lines, with the most active compound proving to be more effective than the well-known kinase inhibitor, Sunitinib. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) of selected 5-halogenated derivatives against various cancer cell lines, illustrating the impact of different substitutions.

Compound IDRXA549 (lung) IC₅₀ (μM)HCT-116 (colon) IC₅₀ (μM)MCF-7 (breast) IC₅₀ (μM)PC-3 (prostate) IC₅₀ (μM)
13c1 HF>30>3020.35>30
13c2 HCl16.2710.1912.0817.51
13c3 HBr10.338.899.0710.92
13c7 ClBr10.114.498.0115.39
Sunitinib --11.034.709.88>30

Data sourced from studies on 5-halogenated-7-azaindolin-2-one derivatives. nih.gov

In another study focusing on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis, it was demonstrated that the hydrogen bond donor/acceptor pair of the azaindole core is crucial for potency. nih.gov Methylation or tosylation of the indole (B1671886) -NH resulted in a loss of activity against T. brucei. nih.gov This highlights the importance of the core scaffold's intrinsic properties in conjunction with its substituents.

Impact of 4-Bromo and 3-Fluoro Substituents on Ligand-Target Interactions

The presence of halogen atoms like bromine and fluorine at the 4- and 3-positions, respectively, of the 1H-pyrrolo[2,3-b]pyridine scaffold can profoundly influence ligand-target interactions. Halogen atoms are known to participate in various non-covalent interactions, including hydrogen bonds and, notably, halogen bonds. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site on a target protein, such as a backbone carbonyl oxygen.

Fluorine, being highly electronegative, often participates in hydrogen bonding and can alter the acidity of nearby protons, such as the pyrrole (B145914) N-H, which is critical for hinge-binding in many kinase inhibitors. The fluorine atom at the 3-position can also influence the molecule's conformation and metabolic stability.

Bromine, being larger and more polarizable, is a strong halogen bond donor. The bromine atom at the 4-position can form significant halogen bonds with Lewis basic residues (e.g., oxygen, nitrogen, or sulfur-containing side chains) in a protein's binding pocket. These interactions can enhance binding affinity and selectivity. For instance, studies on kinase inhibitors have shown that the presence of two chloro and one fluoro atom in a compound's structure were optimal for its activity, and replacing any of them weakened the potency. researchgate.net

The combination of a 3-fluoro and a 4-bromo substituent offers a unique electronic and steric profile. The electron-withdrawing nature of both halogens can affect the electron density of the aromatic system, potentially influencing stacking interactions with aromatic residues in the binding site.

Positional and Steric Requirements for Modulating Bioactivity

The positioning of substituents on the 7-azaindole scaffold is critical for achieving desired biological activity. For kinase inhibitors, the 7-azaindole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.govrsc.org Substituents at different positions can then interact with other regions of the ATP-binding pocket, such as the solvent-exposed region or hydrophobic pockets, to enhance potency and selectivity.

In the context of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, the 4-bromo group is positioned to potentially interact with the solvent-exposed region, while the 3-fluoro group is in a region that can influence the orientation of other substituents. SAR studies on 7-azaindoles have shown that aromaticity at the 3-position is often essential for anti-trypanosomal activity, as aliphatic groups at this position led to a loss of potency. nih.gov

The steric bulk of substituents is also a key factor. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, increasing the size of the amide substituent led to a decrease in activity. nih.gov This suggests that for a given target, there are optimal spatial requirements within the binding site that must be considered during drug design.

Development of SAR Models for Predictive Compound Design

To rationalize the observed SAR and to guide the design of new, more potent compounds, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) are often employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

For example, 3D-QSAR modeling has been successfully applied to pyrrolopyridinone derivatives that act as Cdc7 kinase inhibitors. These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity. A study on Cdc7 inhibitors resulted in satisfactory CoMFA and CoMSIA models that could be used to predict the biological activity of new compounds and to better interpret the SAR.

The development of such predictive models for derivatives of this compound would be a valuable tool. By systematically synthesizing and testing a series of derivatives with varied substituents at other positions (e.g., C2, C5, C6, or N1), a dataset could be generated to build robust QSAR models. These models would help in understanding the specific contributions of the 4-bromo and 3-fluoro groups and guide the design of next-generation inhibitors with improved potency and selectivity.

Mechanistic Elucidation of Biological Activities Associated with 4 Bromo 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

Targeted Inhibition of Protein Kinases

Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine framework have been extensively investigated as inhibitors of protein kinases, which are pivotal enzymes in cellular signaling. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a fundamental role in cell proliferation, differentiation, migration, and angiogenesis. semanticscholar.org Aberrant activation of this pathway, through gene amplification, fusions, or mutations, is a known driver in various cancers. rsc.orgnih.govnih.gov Consequently, targeting FGFRs is a significant strategy in cancer therapy. semanticscholar.orgrsc.org

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR isoforms 1, 2, and 3. rsc.orgnih.gov Structure-activity relationship (SAR) studies led to the identification of compound 4h , which demonstrated potent pan-FGFR inhibitory activity. nih.gov This compound exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov Its activity against FGFR4 was significantly lower, with an IC50 of 712 nM. rsc.orgnih.gov Molecular docking studies suggest that the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, anchoring the molecule within the ATP-binding site of the kinase. nih.gov

Another study focused on pyrrolo[2,3-b]pyridine-3-one derivatives as irreversible inhibitors of FGFR4 for the treatment of hepatocellular carcinoma. nih.gov One derivative, compound 25 , showed excellent enzymatic inhibitory activity against FGFR4 with an IC50 of 51.6 nM and potent antiproliferative effects against the Hep3B cell line. nih.gov

CompoundTarget KinaseIC50 (nM)Reference
4hFGFR17 rsc.orgnih.gov
4hFGFR29 rsc.orgnih.gov
4hFGFR325 rsc.orgnih.gov
4hFGFR4712 rsc.orgnih.gov
25FGFR451.6 nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. The dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers. A study detailing the design and synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives identified potent c-Met inhibitors. nih.gov Compound 9 from this series displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov This compound also demonstrated potent inhibition of cell proliferation in c-Met amplified cancer cell lines, with IC50 values of 329 nM in MKN-45 cells and 479 nM in EBC-1 cells. nih.gov

Further research into pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety also yielded a highly potent c-Met inhibitor, compound 34 , with an IC50 value of 1.68 nM. researchgate.net Structure-activity relationship studies highlighted that the inclusion of electron-withdrawing groups was beneficial for inhibitory activity. researchgate.net

CompoundTarget KinaseIC50 (nM)Reference
9c-Met22.8 nih.gov
34c-Met1.68 researchgate.net

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase and a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. mdpi.comnih.gov SGK1 is involved in regulating cell proliferation, survival, and ion transport. mdpi.comnih.gov Its overexpression has been linked to tumor growth and resistance to cancer therapies. nih.govmdpi.com

While direct inhibition of SGK1 by 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the provided context, the broader pyrrolo[2,3-b]pyridine scaffold is relevant. For instance, the known SGK1 inhibitor GSK650394 is a 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl-benzoic acid). nih.gov This inhibitor has an IC50 of 62 nM for SGK1 and 103 nM for the SGK2 isoform. mdpi.commedchemexpress.com The development of potent and selective SGK1 inhibitors is an active area of research, with other heterocyclic cores like 1H-pyrazolo[3,4-b]pyrazines also showing nanomolar activity. nih.gov The inhibition of SGK1 can lead to synergistic anticancer activity when combined with PI3K inhibitors, suggesting its importance as a therapeutic target. nih.gov

CompoundTarget KinaseIC50 (nM)Reference
GSK650394SGK162 mdpi.commedchemexpress.com
GSK650394SGK2103 mdpi.commedchemexpress.com
14g (SGK1-inh)SGK14.8 mdpi.com

The versatile 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for a range of other protein kinases.

FLT3 and CDK Kinases: A series of 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrrolo[2,3-d]pyrimidine moiety, a related scaffold, were synthesized as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov Compound 50 (FN-1501) from this series showed potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov

Protein Kinase B (Akt): The pyrrolo[2,3-d]pyrimidine core has also been central to the development of potent and selective ATP-competitive inhibitors of Protein Kinase B (Akt), another critical node in the PI3K signaling pathway. nih.gov

B-Raf Kinase: In the search for new classes of B-Raf inhibitors, compounds based on a 4-aryl-1H-pyrrole[2,3-b]pyridine scaffold were identified as promising starting points for further development. nih.gov

Src Kinase: While not a pyrrolopyridine, the structurally related 4-anilino-3-quinolinecarbonitriles have been developed as Src kinase inhibitors, demonstrating the broader utility of fused heterocyclic systems in kinase inhibition. drugbank.com

Disruption of Cellular Signaling Pathways

By inhibiting key protein kinases, derivatives of this compound can effectively disrupt the downstream signaling cascades that are essential for cancer cell survival and growth.

A primary consequence of inhibiting kinases like FGFR and c-Met is the suppression of cell proliferation and the induction of programmed cell death, or apoptosis. nih.govbio-rad-antibodies.com

The potent FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov Mechanistic studies revealed that treatment with 4h led to a loss of mitochondrial membrane potential (Δψm) and an increase in the level of reactive oxygen species (ROS) in 4T1 cells. nih.gov These findings suggest that the compound induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

Apoptosis is a tightly regulated process involving a cascade of caspases. nih.gov The intrinsic pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors. bio-rad-antibodies.com The disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key event. nih.gov Studies on other heterocyclic compounds, such as pyrazolo[3,4-d]pyridazine derivatives, have shown that they can induce apoptosis by significantly upregulating the expression of the effector caspase-3 and the pro-apoptotic protein Bax, while inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.gov This disruption of the Bcl-2/Bax balance is a common mechanism for inducing apoptosis in cancer cells. nih.gov

Modulation of Cell Migration and Invasion Processes

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant effects on the cellular processes of migration and invasion, which are critical in cancer metastasis. Research has shown that certain compounds within this class can potently inhibit these processes in cancer cell lines.

For instance, a specific derivative, referred to as compound 4h in one study, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov This inhibition is a crucial aspect of its potential anti-cancer activity, as preventing metastasis is a key goal in cancer therapy. The abnormal activation of signaling pathways involving Fibroblast Growth Factor Receptors (FGFRs) is known to play a role in tumor progression, including cell migration. rsc.orgnih.gov The inhibitory action of these derivatives on FGFRs is a likely mechanism for their observed effects on cell migration and invasion.

Characterization of Molecular Targets and Binding Mechanisms

The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets. A primary target identified for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. rsc.orgnih.gov Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs an attractive target for cancer therapeutics. rsc.orgnih.gov

One derivative, compound 4h, has been shown to be a potent inhibitor of FGFR1, FGFR2, and FGFR3. rsc.orgnih.gov Molecular modeling studies have provided insights into the binding mechanism. These studies suggest that the 1H-pyrrolo[2,3-b]pyridine core can serve as a novel and efficient scaffold for FGFR inhibitors. nih.gov The interaction is believed to occur at the colchicine-binding site of tubulin, where compounds can form hydrogen bonds with key amino acid residues, disrupting microtubule dynamics. tandfonline.com This disruption ultimately leads to cell cycle arrest and apoptosis. tandfonline.com

The table below summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against various FGFRs.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. rsc.orgnih.gov

Understanding Selectivity Profiles Among Biological Targets

The selectivity of a compound for its intended target over other related or unrelated targets is a critical factor in drug development, as it can influence both efficacy and potential side effects. For derivatives of the pyrrolo[2,3-b]pyridine scaffold, selectivity studies are crucial to characterize their therapeutic potential.

Research into pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, highlights the importance of achieving selectivity. Efforts in this area have focused on optimizing the core structure to enhance inhibition of the target kinase, such as RET kinase, while minimizing activity against other kinases like KDR. nih.gov The selectivity of these compounds is often assessed across a panel of various kinases. nih.gov

For the 1H-pyrrolo[2,3-b]pyridine class, studies have shown that derivatives can exhibit varying degrees of selectivity among the FGFR family members. For example, compound 4h displayed potent activity against FGFR1, 2, and 3, but was significantly less active against FGFR4, indicating a degree of selectivity within the same kinase family. rsc.orgnih.gov The concept of promiscuity degree (PD), which measures the number of unique targets for a compound, is a useful metric in understanding selectivity. A lower PD suggests higher selectivity. mdpi.com The development of highly selective kinase probes is a key objective in chemical biology to accurately study the function of specific targets. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

In studies involving derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, molecular docking has been instrumental in identifying potential therapeutic agents. For instance, a computational study of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, a protein implicated in several types of cancer, utilized molecular docking to screen for potential inhibitors. ajchem-a.com The docking simulations identified five compounds with high binding affinities to the active site of the V600E-BRAF kinase. ajchem-a.com These studies revealed that hydrogen bonding and hydrophobic interactions were key to the stability of the ligand-protein complexes. ajchem-a.com Such insights are crucial for the rational design of more potent and selective inhibitors based on the 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.

3D-QSAR modeling studies have been performed on pyrrolopyridinone derivatives, which share a similar heterocyclic core with this compound, to understand their inhibitory activity against Cdc7 kinase, a target in cancer therapy. researchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. researchgate.net The insights gained from such QSAR models can be applied to the design of novel this compound derivatives with enhanced inhibitory potency against various biological targets. researchgate.net

Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov This technique is invaluable for understanding the dynamic nature of ligand-protein interactions and for calculating more accurate binding free energies. plos.org

A study on pyrrolopyridone analogues targeting the second bromodomain (BD2) of Bromodomain-Containing Protein 4 (BRD4) employed MD simulations to elucidate the mechanism of selectivity. nih.gov These simulations can reveal subtle differences in the way similar ligands bind to different protein targets, providing a deeper understanding of selectivity. nih.gov By applying MD simulations to complexes of this compound derivatives with their target proteins, researchers can gain a dynamic perspective of the binding process, which is crucial for the development of highly selective drugs. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tci-thaijo.org DFT calculations are employed to determine various molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and global reactivity descriptors. ajchem-a.comtci-thaijo.org

In the context of pyrrolo[2,3-b]pyridine derivatives, DFT calculations have been used to analyze their potential as anticancer agents. ajchem-a.com By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap can be determined, which provides insights into the chemical reactivity and stability of the molecule. ajchem-a.com Furthermore, the molecular electrostatic potential (MEP) map can illustrate the charge distribution and identify regions that are susceptible to electrophilic and nucleophilic attack. ajchem-a.com These theoretical calculations are vital for understanding the intrinsic electronic properties of this compound and for predicting its reactivity in various chemical and biological processes. ajchem-a.comtci-thaijo.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is often followed by the design of a virtual library of derivatives based on a promising scaffold.

The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of pyrrolo[2,3-b]pyridine, has been the subject of in silico design and virtual screening to identify novel binders for Bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.govresearchgate.net This process typically involves creating a virtual library of compounds based on a core structure and then using docking and other computational filters to prioritize candidates for synthesis and biological testing. nih.govresearchgate.neteasychair.org A similar approach can be applied to the this compound scaffold to explore its potential for developing inhibitors against a wide range of biological targets. By generating a virtual library of derivatives and screening them against various protein structures, new and potent bioactive molecules can be efficiently identified. nih.gov

Advanced Research Perspectives and Unaddressed Scientific Inquiries

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of asymmetric synthetic routes to introduce chirality is a cornerstone of modern medicinal chemistry, as enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. To date, the exploration of asymmetric synthesis specifically for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine remains a nascent field. Future research could focus on the development of catalytic enantioselective methods to introduce chiral centers into the pyrrolo[2,3-b]pyridine core or its side chains.

The presence of the bromine atom at the 4-position and the fluorine atom at the 3-position can influence the reactivity and stereoselectivity of such reactions. Investigating the impact of these halogens on transition-metal-catalyzed asymmetric transformations or organocatalytic processes would be a crucial first step. The synthesis of chiral derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity for their biological targets, as well as improved pharmacokinetic properties.

Development of Advanced Functionalization Methodologies for Complex Analogs

The 7-azaindole (B17877) nucleus is amenable to a wide range of functionalization reactions, and significant progress has been made in the global ring functionalization of this scaffold. rsc.org For this compound, the bromine atom at the C4 position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.gov These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, enabling the synthesis of complex analogs.

Future research should aim to develop more advanced and chemoselective functionalization methodologies. This includes exploring late-stage C-H activation and functionalization at other positions of the pyrrolo[2,3-b]pyridine ring, which would provide access to novel chemical space. The interplay between the existing bromo and fluoro substituents and the reagents for these advanced methodologies would be a key area of investigation. nih.gov The development of efficient, scalable, and regioselective reactions will be critical for building libraries of complex analogs for biological screening.

Table 1: Potential Advanced Functionalization Reactions for this compound

Reaction Type Position of Functionalization Potential Reagents/Catalysts Desired Outcome
Suzuki Coupling C4 (at Bromo position) Palladium catalysts, boronic acids/esters Introduction of aryl/heteroaryl groups
Buchwald-Hartwig Amination C4 (at Bromo position) Palladium catalysts, amines Introduction of diverse amino functionalities
C-H Arylation C2, C5, C6 Palladium, Ruthenium, or Rhodium catalysts Direct introduction of aryl groups without pre-functionalization

Deeper Mechanistic Insights into Biological Potency and Selectivity

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases. nih.govnih.gov The introduction of halogen atoms, such as fluorine and bromine, can significantly impact the biological activity and selectivity of these inhibitors. nih.gov Fluorine, with its high electronegativity, can modulate the pKa of nearby functional groups and participate in hydrogen bonding, while the larger bromine atom can occupy hydrophobic pockets and serve as a site for further modification.

A crucial area for future research is to gain a deeper mechanistic understanding of how the specific 4-bromo and 3-fluoro substitution pattern influences the binding affinity and selectivity of derivatives for their target proteins. This can be achieved through a combination of biochemical assays, structural biology (X-ray crystallography and cryo-EM), and computational modeling. Structure-activity relationship (SAR) studies on a focused library of analogs derived from this compound will be instrumental in elucidating the key interactions that govern potency and selectivity. malariaworld.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. rsc.org These computational tools can be leveraged to predict the biological activity, pharmacokinetic properties, and potential off-target effects of novel compounds based on their chemical structure. acs.orgnih.govnih.gov

For the this compound scaffold, AI and ML algorithms can be trained on existing data for other pyrrolopyridine derivatives to guide the design of new analogs with improved properties. Generative models can propose novel chemical structures with a high probability of being active against a specific target. springernature.com Furthermore, predictive models can help prioritize which analogs to synthesize and test, thereby saving time and resources. The integration of AI/ML into the drug discovery pipeline for this scaffold represents a significant opportunity to accelerate the identification of promising new drug candidates. rsc.org

Identification of Novel Biological Targets and Therapeutic Implications for the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a variety of protein kinases implicated in cancer and other diseases. nih.govnih.govacs.orgnih.govnih.govrsc.orgresearchgate.netnih.govnih.gov However, the full therapeutic potential of this scaffold, and specifically its 4-bromo-3-fluoro derivative, may extend beyond the currently known targets.

Future research should focus on screening derivatives of this compound against a broader range of biological targets. This could involve high-throughput screening against diverse enzyme families and receptor classes. The unique electronic properties conferred by the bromo and fluoro substituents may lead to novel and unexpected biological activities. The identification of new targets will open up new therapeutic avenues for diseases with unmet medical needs.

Table 2: Known Biological Targets of the Pyrrolo[2,3-b]pyridine Scaffold

Target Therapeutic Area Reference
Fibroblast Growth Factor Receptor (FGFR) Cancer rsc.org
Glycogen Synthase Kinase-3β (GSK-3β) Alzheimer's Disease nih.gov
Bruton's Tyrosine Kinase (BTK) Cancer, Autoimmune Diseases researchgate.net
c-Met Kinase Cancer nih.gov
Phosphodiesterase 4B (PDE4B) CNS Diseases nih.gov
Phosphoinositide 3-kinase (PI3K) Cancer nih.gov
Cell division cycle 7 (Cdc7) kinase Cancer nih.gov
V600E B-RAF Cancer nih.gov
Janus kinase 1 (JAK1) Inflammatory and Autoimmune Diseases figshare.com

The exploration of these advanced research perspectives will undoubtedly unlock the full potential of this compound as a valuable building block for the development of next-generation therapeutics.

Q & A

Basic Research Question

  • NMR Ambiguities : Overlapping signals (e.g., NH protons at δ 12–13 ppm vs. aromatic protons) can be resolved using DMSO-d6_6 for NH proton suppression or 2D NMR (HSQC, HMBC) to assign coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+ for C7_7H4_4BrFN2_2: calc. 228.96, obs. 228.95) .
  • X-ray Crystallography : Used sparingly due to low solubility but critical for resolving regiochemical ambiguities in substitution patterns .

How does the fluorine substituent influence electronic properties and biological activity?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity increases the core’s electron deficiency, enhancing hydrogen-bonding interactions with kinase hinge regions (e.g., FGFR1’s D641). This improves binding affinity (IC50_{50} <10 nM in BTK inhibitors) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo (e.g., antitumor derivatives in peritoneal mesothelioma models showed 58–75% tumor inhibition) .
    Methodological Insight : Computational modeling (DFT or docking studies) predicts electrostatic potential maps to optimize fluorine placement .

What strategies address low yields in multi-step syntheses of bromo-fluoro-pyrrolo[2,3-b]pyridines?

Advanced Research Question

  • Step Optimization :

    StepIssueSolutionYield Improvement
    HalogenationOver-brominationControlled NBS stoichiometry in DMF at 20°C75% → 90%
    NitrationSide reactionsBatchwise addition to HNO3_3 at 0°C37% → 65%
    PurificationLow recoveryGradient elution (heptane → EtOAc)36% → 51%
  • Catalyst Screening : PdCl2_2(dppf) improves coupling efficiency for sterically hindered boronic acids .

How are structure-activity relationships (SAR) studied for kinase inhibitors based on this scaffold?

Advanced Research Question

  • Core Modifications :
    • 5-Position : Introduce hydrogen-bond acceptors (e.g., trifluoromethyl) to interact with kinase back pockets (e.g., FGFR1’s G485) .
    • 3-Position : Fluorine or ethynyl groups enhance solubility and selectivity (e.g., 10-fold selectivity for CLK over CDK kinases) .
  • Biological Assays :
    • Enzyme Inhibition : IC50_{50} determination via ADP-Glo™ kinase assays .
    • Cellular Efficacy : Apoptosis induction measured by caspase-3/7 activation in DMPM cell lines .

What contradictory data exist regarding the reactivity of bromo vs. iodo derivatives?

Advanced Research Question

  • Reactivity Paradox : Iodo derivatives (e.g., 5-bromo-3-iodo analogs) show faster coupling rates but lower thermal stability. Bromo derivatives require harsher conditions but are preferred for storage .
  • Case Study : Suzuki coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) with phenylacetylene yielded 51% product, whereas iodo analogs decomposed above 80°C .

How is regioselective C–H functionalization achieved in the presence of bromine and fluorine?

Advanced Research Question

  • Directing Groups : Use N-oxide intermediates (e.g., 1H-pyrrolo[2,3-b]pyridine 7-oxide) to guide Pd-catalyzed C–H arylation at the 4-position .
  • Metalation : LDA-mediated deprotonation at −78°C selectively targets the 2-position, avoiding bromine/fluorine interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.